9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
9-CHLORO-8-[(2-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a quinazoline core, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring
Preparation Methods
The synthesis of 9-CHLORO-8-[(2-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can be achieved through various synthetic routes. One common method involves the use of aza-reactions, such as the Aza-Diels-Alder reaction, which involves the coupling of an imine and an electron-rich alkene . Other methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
9-CHLORO-8-[(2-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets . In medicine, it is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities . In industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 9-CHLORO-8-[(2-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes . For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar compounds to 9-CHLORO-8-[(2-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE include other quinazoline derivatives and piperidine-containing compounds . These compounds share similar structural features and chemical properties but may differ in their biological activities and applications. For example, quinazoline derivatives are known for their anti-cancer and anti-inflammatory properties, while piperidine-containing compounds are widely used in the pharmaceutical industry for their diverse pharmacological activities . The uniqueness of 9-CHLORO-8-[(2-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H18ClN3O3S |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
9-chloro-8-(2-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-6-2-5-9-22(12)26(24,25)16-10-13-15(11-14(16)19)21-8-4-3-7-17(21)20-18(13)23/h3-4,7-8,10-12H,2,5-6,9H2,1H3 |
InChI Key |
ROQPFFLAPJNNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl |
Origin of Product |
United States |
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